molecular formula C9H12FN3O4 B12818948 4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one

Cat. No.: B12818948
M. Wt: 245.21 g/mol
InChI Key: YSNABXSEHNLERR-PFMSLJQWSA-N
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Description

5-Fluoro-5’-deoxycytidine is a cytidine analog known for its potential anti-metabolic and anti-tumor activities. It is a fluorinated pyrimidine nucleoside that inhibits DNA methyltransferases, making it a valuable compound in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-5’-deoxycytidine typically involves the fluorination of cytidine derivatives. One common method includes the treatment of 5-fluoro-2’-deoxyuridine with 2,4,6-trimethylphenol in the presence of 1-methylpyrrolidine and trifluoroacetic anhydride, followed by aminolysis .

Industrial Production Methods: Industrial production methods for 5-Fluoro-5’-deoxycytidine are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-5’-deoxycytidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted under specific conditions.

    Oxidation and Reduction Reactions: These reactions are less common but can occur under certain conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles and specific catalysts.

    Oxidation and Reduction Reactions: Require oxidizing or reducing agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different fluorinated derivatives .

Scientific Research Applications

5-Fluoro-5’-deoxycytidine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 5-Fluoro-5’-deoxycytidine involves its conversion to 5-fluoro-2’-deoxyuridylate, which inhibits thymidylate synthase. This inhibition disrupts DNA synthesis and repair, leading to cytotoxic effects in rapidly dividing cells. The compound also affects nucleotide pools, further contributing to its cytotoxicity .

Comparison with Similar Compounds

    5-Fluorouracil: Widely used in cancer treatment, inhibits thymidylate synthase.

    5-Fluoro-2’-deoxyuridine: Similar mechanism of action, used in cancer research.

    Zebularine: Another cytidine analog, inhibits DNA methyltransferases.

Uniqueness: 5-Fluoro-5’-deoxycytidine is unique due to its specific inhibition of DNA methyltransferases and its potential to be used in combination with other inhibitors to enhance its anti-tumor effects .

Properties

Molecular Formula

C9H12FN3O4

Molecular Weight

245.21 g/mol

IUPAC Name

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one

InChI

InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m0/s1

InChI Key

YSNABXSEHNLERR-PFMSLJQWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=C(C(=NC2=O)N)F)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O

Origin of Product

United States

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